GSK-5498A

Overview

Description

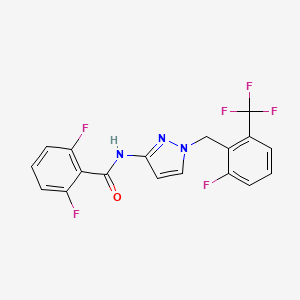

GSK-5498A is a selective inhibitor of calcium release-activated calcium channels, with an IC50 value of 1 μM . This compound is known for its ability to inhibit the release of mediators from mast cells and pro-inflammatory cytokines from T cells . It has a molecular formula of C18H11F6N3O and a molecular weight of 399.29 g/mol .

Preparation Methods

The synthetic routes and reaction conditions for GSK-5498A are not extensively detailed in the available literature. The compound is typically stored as a solid at -20°C for up to three years or in solution at -80°C for up to two years .

Chemical Reactions Analysis

GSK-5498A undergoes various chemical reactions, primarily involving its interaction with calcium release-activated calcium channels. The compound shows high selectivity for these channels over other ion channels, enzymes, and G-protein coupled receptors . Common reagents and conditions used in these reactions include calcium-sensitive dyes like Fluo4-AM and various cell types such as human embryonic kidney cells and Jurkat cells . Major products formed from these reactions include the inhibition of calcium influx and the subsequent reduction in cytokine release .

Scientific Research Applications

GSK-5498A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium release-activated calcium channels and their inhibitors . In biology, it is employed to investigate the role of these channels in various cellular processes, including the release of mediators from mast cells and cytokines from T cells . In medicine, this compound is used in research related to inflammatory disorders, as it can inhibit the release of pro-inflammatory cytokines .

Mechanism of Action

GSK-5498A exerts its effects by selectively inhibiting calcium release-activated calcium channels . This inhibition prevents the influx of calcium ions into cells, which in turn inhibits the release of mediators from mast cells and pro-inflammatory cytokines from T cells . The molecular targets of this compound include the calcium release-activated calcium channels, and the pathways involved are primarily related to calcium signaling .

Comparison with Similar Compounds

GSK-5498A is unique in its high selectivity for calcium release-activated calcium channels. Similar compounds include MRS1845, RO2959 hydrochloride, SKF-96365 hydrochloride, and 2-Aminoethyl diphenylborinate . These compounds also target calcium release-activated calcium channels but may differ in their selectivity, potency, and specific applications .

Properties

IUPAC Name |

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBGZAJDHUHMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

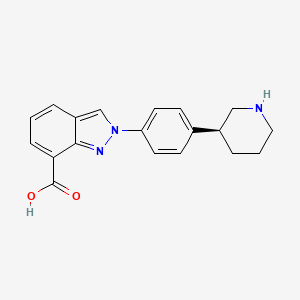

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)

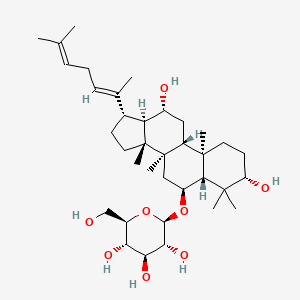

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)